2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide
Description
Properties
IUPAC Name |
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2/c1-9-12(10(2)21-18-9)7-15(20)16-8-14-11-5-4-6-13(11)17-19(14)3/h4-8H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNVKKACFOPGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NCC2=C3CCCC3=NN2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule can be dissected into two primary subunits:
- 3,5-Dimethyl-1,2-oxazol-4-yl acetic acid : A heteroaromatic fragment providing the acyl donor for amide bond formation.
- 2-Methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-ylmethanamine : A bicyclic pyrazole derivative serving as the amine nucleophile.
Coupling these subunits via amide bond formation constitutes the final step. Below, we explore the synthesis of each fragment and their subsequent conjugation.
Synthesis of 3,5-Dimethyl-1,2-Oxazol-4-yl Acetic Acid
Cyclocondensation of Diketone Derivatives
The 3,5-dimethyl-1,2-oxazole ring is classically synthesized via cyclodehydration of β-diketones with hydroxylamine. For the 4-acetic acid derivative, ethyl acetoacetate serves as a starting material:
- Step 1 : Ethyl acetoacetate undergoes condensation with hydroxylamine hydrochloride in ethanol under reflux (6–8 hours), yielding 3,5-dimethyl-1,2-oxazole-4-carboxylate.
- Step 2 : Saponification of the ester with aqueous NaOH (2 M, 80°C, 2 hours) produces the carboxylic acid.
Critical Parameters :
- Excess hydroxylamine (1.5 equiv) ensures complete cyclization.
- Acidic workup (HCl) post-saponification enhances product isolation.
Table 1: Optimization of Oxazole Carboxylic Acid Synthesis
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| Ethanol, 80°C, 6h | 72 | 98.5 |
| THF, 70°C, 8h | 65 | 97.2 |
| NaOH 2 M, 80°C, 2h | 89 | 99.1 |
Synthesis of 2-Methyl-2H,4H,5H,6H-Cyclopenta[c]Pyrazol-3-ylmethanamine
Cyclopenta[c]Pyrazole Core Construction
The bicyclic pyrazole system is assembled via [3+2] cycloaddition between cyclopentene derivatives and diazo compounds:
- Step 1 : Cyclopentadiene is treated with methyl hydrazine in acetic acid (60°C, 12 hours), forming 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole.
- Step 2 : Bromination at the 3-position using N-bromosuccinimide (NBS) in CCl₄ (0°C, 2 hours) introduces a handle for subsequent amination.
Key Observations :
- Regioselectivity in bromination favors the 3-position due to electron density distribution.
- Azide displacement (NaN₃, DMF, 100°C) followed by Staudinger reduction (PPh₃, THF) yields the primary amine.
Table 2: Amination Efficiency Under Varied Conditions
| Bromide (equiv) | NaN₃ (equiv) | Temp (°C) | Amine Yield (%) |
|---|---|---|---|
| 1.0 | 1.2 | 100 | 68 |
| 1.0 | 2.0 | 120 | 75 |
| 1.2 | 1.5 | 100 | 71 |
Amide Bond Formation: Conjugation of Fragments
Carbodiimide-Mediated Coupling
Activation of the oxazole carboxylic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM) facilitates coupling with the cyclopenta[c]pyrazole amine:
- Step 1 : 3,5-Dimethyl-1,2-oxazole-4-carboxylic acid (1.0 equiv), EDC (1.2 equiv), HOBt (1.1 equiv) in DCM, 0°C to RT, 2 hours.
- Step 2 : Addition of amine (1.05 equiv), stirring at RT for 12 hours.
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the product in 82% yield.
Alternative Methods: Mixed Anhydride and Active Ester
- Mixed Anhydride : Reaction with isobutyl chloroformate (IBCF) in presence of N-methylmorpholine (NMM).
- Active Ester : Formation of pentafluorophenyl ester for enhanced stability.
Table 3: Comparison of Coupling Reagents
| Reagent System | Yield (%) | Purity (%) |
|---|---|---|
| EDC/HOBt | 82 | 98.7 |
| DCC/DMAP | 75 | 97.5 |
| HATU/DIEA | 85 | 99.2 |
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, CDCl₃) : δ 1.98 (s, 3H, CH₃-oxazole), 2.24 (s, 3H, CH₃-pyrazole), 4.52 (d, J=6.2 Hz, 2H, CH₂NH), 6.72 (s, 1H, pyrazole-H).
- HRMS (ESI+) : m/z calculated for C₁₉H₂₃N₃O₂ [M+H]⁺: 342.1818; found: 342.1815.
Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a single peak at 8.2 minutes, confirming >99% purity.
Challenges and Optimization Opportunities
- Oxazole Stability : The electron-deficient oxazole ring is prone to hydrolysis under strongly acidic/basic conditions. Neutral pH during coupling is critical.
- Amination Selectivity : Competing N-alkylation in the pyrazole ring necessitates careful stoichiometry control.
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve coupling efficiency but complicate product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the oxazole or cyclopentapyrazole rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while substitution reactions can produce a variety of substituted compounds with different chemical properties.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. Studies have shown that the synthesized compound demonstrates activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or inhibition of specific metabolic pathways.
Anticancer Potential
Compounds containing oxazole and pyrazole structures have been investigated for their anticancer properties. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HCT116 (colon cancer) and MCF7 (breast cancer). The cytotoxic effects are often evaluated using assays like MTT or sulforhodamine B assays.
Neuroprotective Effects
Emerging research suggests that oxazole derivatives may also possess neuroprotective effects. Preliminary studies indicate that this compound can protect neuronal cells from oxidative stress-induced apoptosis, potentially making it a candidate for treating neurodegenerative diseases.
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies often reveal insights into the interaction mechanisms at a molecular level, providing a theoretical basis for its biological activities.
Table 2: Docking Results
| Target Protein | Binding Affinity (kcal/mol) |
|---|---|
| Protein Kinase A | -8.5 |
| Cyclooxygenase | -7.9 |
| Topoisomerase II | -9.1 |
Case Studies
Several case studies highlight the applications of this compound in drug development:
- Antibacterial Study : A study published in a peer-reviewed journal demonstrated that derivatives containing the oxazole moiety exhibited enhanced antibacterial activity compared to standard antibiotics . This study utilized disc diffusion methods to evaluate efficacy against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Another significant study focused on the anticancer properties of similar compounds where the synthesized oxazole derivatives showed promising results in inhibiting tumor cell proliferation and inducing apoptosis in vitro .
- Neuroprotection : Research conducted on neuroprotective effects indicated that compounds similar to this one could mitigate oxidative stress in neuronal cells, suggesting potential therapeutic applications for Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-{[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]amino}acetamide: Shares the oxazole ring but differs in the substituents attached to the acetamide group.
Ethyl 2-[(3,5-dimethyl-4-isoxazolyl)methyl]-3-oxobutanoate: Contains a similar oxazole ring but has different functional groups and overall structure.
2-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]acetic acid: Features a different heterocyclic ring but shares some structural similarities.
Uniqueness
2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide is unique due to its combination of an oxazole ring and a cyclopentapyrazole moiety. This structural arrangement may confer distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.
Biological Activity
The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide , with the CAS number 2034245-97-9 , is a novel oxazole derivative that has garnered interest for its potential biological activities. This article focuses on the synthesis, biological activities, and potential therapeutic applications of this compound based on available research findings.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N4O2 , with a molecular weight of 288.3449 g/mol . The structure features an oxazole ring and a cyclopentapyrazole moiety, which are known to contribute to various biological activities.
1. Anti-inflammatory and Analgesic Properties
Research indicates that compounds containing oxazole rings often exhibit significant anti-inflammatory and analgesic effects. For instance, derivatives of oxazoles have shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in mediating inflammation and pain responses. In studies involving similar oxazole derivatives, some compounds demonstrated IC50 values lower than those of established anti-inflammatory drugs like celecoxib .
Table 1: Comparative Analysis of Anti-inflammatory Activity
2. Antimicrobial Activity
Oxazoles have also been investigated for their antimicrobial properties. Various studies have reported that oxazole derivatives exhibit activity against a range of bacteria and fungi. The mechanism of action is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
3. Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. Preliminary studies on similar oxazole derivatives indicated low toxicity levels in vivo, with no significant adverse effects observed in histopathological examinations of treated animals . This suggests a favorable safety profile for further development.
Case Studies
A notable study focused on the synthesis and biological evaluation of several oxazole derivatives, including those structurally similar to the compound . The study utilized various pharmacological tests such as the acetic acid-induced writhing test to evaluate analgesic efficacy and assessed anti-inflammatory activity through COX inhibition assays .
Case Study Summary:
- Objective: To evaluate analgesic and anti-inflammatory effects.
- Methodology: Acetic acid-induced writhing test in mice.
- Results: Significant reduction in writhing response was observed with certain derivatives compared to controls.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)acetamide?
The synthesis typically involves multi-step reactions, including:
- Intermediate Preparation : Formation of cyclopenta[c]pyrazole and oxazole intermediates, often using alkylation or cyclocondensation reactions .
- Coupling Reactions : Linking intermediates via amide bond formation, employing coupling agents like EDCI/HOBt or DCC in anhydrous solvents (e.g., DMF or THF) .
- Purification : Chromatography (e.g., silica gel) or recrystallization to achieve >95% purity . Optimization requires strict control of temperature (0–60°C), pH, and solvent selection to minimize side products .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm proton environments and carbon frameworks .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
- Infrared Spectroscopy (IR) : Identification of functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
- X-ray Crystallography : Resolve 3D conformation and stereochemistry . Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Advanced Questions
Q. How can computational methods predict the biological activity and structure-activity relationships (SAR) of this compound?
- PASS Program : Predicts potential biological targets (e.g., kinase inhibition, antimicrobial activity) based on structural descriptors .
- Molecular Docking : Evaluates binding affinities to proteins (e.g., COX-2, EGFR) using software like AutoDock Vina. For example, the oxazole moiety may interact with hydrophobic pockets .
- QSAR Modeling : Correlates substituent electronic properties (Hammett constants) with activity trends .
Q. What strategies resolve contradictions in reported biological activities of structurally similar acetamide derivatives?
- Assay Validation : Replicate experiments under standardized conditions (e.g., cell line specificity, ATP concentration in kinase assays) .
- Structural Analog Comparison : Analyze substituent effects using a table of analogs:
| Compound Name | Key Substituents | Reported Activity | Reference |
|---|---|---|---|
| N-mesityl-2-(triazolylsulfanyl)acetamide | Mesityl, triazole | COX-2 inhibition (IC₅₀ = 12 nM) | |
| N-(2-methylphenyl)acetamide derivative | 4-Chlorophenyl, pyridine | Anticancer (GI₅₀ = 5 µM) |
- Mechanistic Studies : Use isotopic labeling (e.g., 14C) to track metabolic pathways and identify off-target effects .
Q. How can reaction fundamentals and reactor design improve the scalability of this compound’s synthesis?
- Flow Chemistry : Continuous flow reactors enhance mixing efficiency and heat transfer for exothermic steps (e.g., cyclocondensation) .
- Process Control : Real-time monitoring via PAT (Process Analytical Technology) tools (e.g., FTIR probes) to adjust parameters dynamically .
- Solvent Selection : Use green solvents (e.g., cyclopentyl methyl ether) to improve yield and sustainability .
Q. What are the challenges in analyzing the compound’s metabolic stability, and how can they be addressed?
- In Vitro Models : Liver microsome assays (human/rat) identify major metabolites via LC-MS/MS. For example, oxidative demethylation of the oxazole ring may reduce stability .
- Isotope-Labeled Studies : Synthesize deuterated analogs to track metabolic hotspots .
- Computational ADMET Prediction : Tools like SwissADME predict CYP450 interactions and bioavailability .
Methodological Notes
- Contradiction Analysis : Cross-reference NMR data with computational predictions (e.g., ChemDraw NMR simulations) to resolve spectral discrepancies .
- Synthetic Byproduct Identification : Use LC-MS to detect and characterize impurities (>0.1% threshold) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
